A Comprehensive Technical Guide to 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid (CAS No. 603122-84-5)
A Comprehensive Technical Guide to 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid (CAS No. 603122-84-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, a versatile reagent in modern organic synthesis. With the CAS (Chemical Abstracts Service) number 603122-84-5 , this compound is a key building block, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique structural features—a fluorine atom and a methoxycarbonyl group—make it an invaluable tool for the synthesis of complex organic molecules with applications in pharmaceutical development, agrochemicals, and materials science. This document details its physicochemical properties, provides an experimental protocol for its application in Suzuki-Miyaura coupling, and explores its role in the synthesis of biologically active molecules, including those targeting specific signaling pathways.
Physicochemical Properties
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a white to off-white crystalline powder.[1] The presence of the electron-withdrawing fluorine atom and methoxycarbonyl group influences its reactivity and the properties of the resulting coupled products.[2] A summary of its key physicochemical data is presented in Table 1. A commonly used and commercially available derivative is its pinacol ester, which often exhibits enhanced stability.
| Property | Value | Reference |
| CAS Number | 603122-84-5 | [1] |
| Molecular Formula | C₈H₈BFO₄ | [1] |
| Molecular Weight | 197.96 g/mol | [1] |
| Melting Point | 140 °C (lit.) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | 97 - 105% (Assay by titration) | [1] |
| Synonyms | 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid | [1] |
Table 1: Physicochemical properties of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid.
Applications in Organic Synthesis
The primary application of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][3] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4] The fluorine atom can enhance metabolic stability and modulate the electronic properties of the target molecule, while the methoxycarbonyl group provides a handle for further functionalization.[2]
Suzuki-Miyaura Cross-Coupling Reaction
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below. It involves the reaction of an organoboron compound (the boronic acid) with an organohalide in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid. The specific conditions, including catalyst, ligand, base, and solvent, may require optimization depending on the substrate.
Materials
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Aryl halide (1.0 equiv)
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2-Fluoro-4-(methoxycarbonyl)phenylboronic acid (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)
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Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, CsF) (2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, THF/water mixture)
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Inert gas (Argon or Nitrogen)
Procedure
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To a flame-dried Schlenk flask or pressure tube, add the aryl halide, 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, base, palladium catalyst, and ligand (if applicable).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl compound.[5]
Application in the Synthesis of Bioactive Molecules and Signaling Pathway Modulation
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a valuable building block in the synthesis of various biologically active compounds, including kinase inhibitors for cancer therapy. For instance, it has been utilized in the synthesis of potent and selective inhibitors of Activin Receptor-Like Kinase 2 (ALK2).[6] Mutations in the ALK2 gene are associated with diseases such as diffuse intrinsic pontine glioma (DIPG).[6]
ALK2 Signaling Pathway
The ALK2 protein is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. This pathway is essential for various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the ALK2 signaling pathway due to mutations can lead to uncontrolled cell proliferation and tumor growth.
Conclusion
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a highly versatile and valuable reagent for researchers in organic synthesis and drug discovery. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a wide range of biaryl compounds. The presence of the fluoro and methoxycarbonyl moieties provides opportunities for fine-tuning the properties of the target molecules. Its application in the synthesis of kinase inhibitors highlights its importance in the development of novel therapeutics targeting specific signaling pathways implicated in diseases such as cancer. This guide provides a foundational understanding of its properties, applications, and a practical experimental protocol to aid researchers in its effective utilization.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
